molecular formula C23H24N2O2 B2522728 (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile CAS No. 866039-70-5

(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile

Cat. No. B2522728
CAS RN: 866039-70-5
M. Wt: 360.457
InChI Key: VXHOSRANWOVWGT-RGVLZGJSSA-N
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Description

(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H24N2O2 and its molecular weight is 360.457. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, closely related to the core structure of the specified compound, have shown extensive pharmacological importance. They possess a wide range of biological potentials such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. These derivatives offer a foundation for developing novel low-molecular-weight inhibitors for various therapeutic applications, highlighting the chemical's relevance in drug discovery and medicinal chemistry (Danao et al., 2021).

Applications in Organic Synthesis

The compound under discussion falls into the category of tetrahydroisoquinolines, which are considered privileged scaffolds in drug discovery. Such compounds have been extensively studied for their roles as anticancer antibiotics and in the prevention of Parkinsonism. The significance of these derivatives in therapeutic applications, including cancer and central nervous system disorders, underscores the compound's utility in the synthesis of novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Antidepressant and Anxiolytic Efficacy

Research has demonstrated the potential of compounds with similar structures for rapid antidepressant and anxiolytic effects. For instance, SB-649915, a novel compound with high affinity for human 5-HT1A and 5-HT1B receptors as well as the serotonin transporter, exhibits potent 5-HT1A/1B autoreceptor antagonist properties. It has shown promise in preclinical studies for fast-acting antidepressant and anxiolytic activities, highlighting the therapeutic potential of such compounds in treating mood disorders (Watson & Dawson, 2007).

Role in Synthetic Chemistry

The compound and its derivatives also play a critical role in synthetic chemistry, serving as intermediates in the Fischer synthesis of indoles from arylhydrazones. This process is instrumental in the construction of complex molecules, underlining the compound's significance in organic synthesis and the development of new chemical entities (Fusco & Sannicolo, 1978).

properties

IUPAC Name

(Z)-2-(1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-6-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-16(2)14-25-9-3-4-19-10-17(5-7-21(19)25)11-20(13-24)18-6-8-22-23(12-18)27-15-26-22/h5-8,10-12,16H,3-4,9,14-15H2,1-2H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHOSRANWOVWGT-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC2=C1C=CC(=C2)C=C(C#N)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CCCC2=C1C=CC(=C2)/C=C(\C#N)/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.